Product packaging for 2-Octynoic acid, pentyl ester(Cat. No.:CAS No. 10484-32-9)

2-Octynoic acid, pentyl ester

Cat. No.: B12657851
CAS No.: 10484-32-9
M. Wt: 210.31 g/mol
InChI Key: KFFPWTGTLLSHSH-UHFFFAOYSA-N
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Description

2-Octynoic acid, pentyl ester, also known as m-pentyl propiolate, is a high-purity chemical reagent with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . Its CAS Registry Number is 5663-96-7 . This compound is characterized by a triple bond in its structure, making it a derivative of propiolic acid . Researchers value this material for its use as a key intermediate in synthetic organic chemistry, particularly in esterification reactions and the synthesis of more complex molecules, such as cis-3-hexen-1-yl esters which are of interest in flavor and fragrance research . The compound has a boiling point of 148-149°C at 19 mmHg and a flash point of 101°C (214°F) . It is a corrosive liquid and must be handled with appropriate safety precautions . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B12657851 2-Octynoic acid, pentyl ester CAS No. 10484-32-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10484-32-9

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

pentyl oct-2-ynoate

InChI

InChI=1S/C13H22O2/c1-3-5-7-8-9-11-13(14)15-12-10-6-4-2/h3-8,10,12H2,1-2H3

InChI Key

KFFPWTGTLLSHSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(=O)OCCCCC

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Octynoic Acid, Pentyl Ester

Reactions of the Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of chemical transformations.

Addition Reactions to the Triple Bond (e.g., Halogenation)

The alkyne moiety of 2-octynoic acid, pentyl ester is expected to undergo addition reactions, where atoms are added across the triple bond. Gold-based catalysts, for instance, are known to facilitate the hydrofunctionalization of alkynes with carboxylic acids. mdpi.com While not halogenation, this demonstrates the susceptibility of the alkyne to addition. For example, gold(I)-catalyzed addition of carboxylic acids to iodoalkynes proceeds with high yields and selectivity. mdpi.com

In the context of halogenation, the reaction would likely proceed via an electrophilic addition mechanism. The triple bond would attack a halogen molecule (e.g., Br₂), forming a cyclic halonium ion intermediate. Subsequent attack by a halide ion would lead to the dihalogenated alkene. The reaction can often proceed further to yield a tetrahalogenated alkane upon exposure to excess halogen. The regioselectivity and stereoselectivity of such additions can be influenced by the electronic nature of the substituents and the reaction conditions.

Cycloaddition and Coupling Reactions Involving the Alkyne

The triple bond of this compound can participate in cycloaddition reactions, forming cyclic compounds. These pericyclic reactions are valuable for constructing ring systems. libretexts.orglibretexts.org A common example is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. libretexts.orgresearchgate.netkharagpurcollege.ac.in Boronic acid has been shown to catalyze Diels-Alder cycloadditions to 2-alkynoic acids. researchgate.net Another significant class of cycloadditions is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with the alkyne (the dipolarophile) to form a five-membered heterocycle. beilstein-journals.orguchicago.edu

Furthermore, as a terminal alkyne analog, the parent acid, 2-octynoic acid, can undergo various coupling reactions. researchgate.netorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental in forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. researchgate.netnih.gov Copper-catalyzed oxidative cross-coupling reactions with boronate esters are also well-established. nih.gov These reactions are instrumental in synthesizing more complex molecular architectures. A copper-catalyzed [5+1] cycloaddition of terminal alkynes with diazo esters has also been reported for constructing naphthalenone derivatives. scispace.com

Ester Linkage Transformations

The pentyl ester group of the molecule also presents specific reactive pathways, primarily centered around the carbonyl carbon.

Transesterification Kinetics and Mechanisms

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the case of this compound, reacting it with a different alcohol (e.g., methanol) in the presence of a catalyst would lead to the formation of a new ester (methyl 2-octynoate) and pentanol (B124592). organic-chemistry.org The reaction is an equilibrium process, often driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

The kinetics of transesterification have been studied for various esters, particularly in the context of biodiesel production. mdpi.comresearchgate.net The reaction mechanism under basic conditions involves a nucleophilic attack of an alkoxide on the ester carbonyl, forming a tetrahedral intermediate, which then collapses to release the original alkoxy group. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl group towards nucleophilic attack by the alcohol. masterorganicchemistry.com Kinetic models for transesterification can be complex, often following pseudo-homogeneous, reversible reaction kinetics. mdpi.com For instance, studies on two-step transesterification have determined the activation energies for both forward and backward reactions. researchgate.net

Table 1: General Factors Influencing Transesterification Rates

FactorEffect on RateRationale
Catalyst Increases rateLowers the activation energy of the reaction. masterorganicchemistry.com
Temperature Increases rateProvides more kinetic energy for molecules to overcome the activation energy barrier. mdpi.com
Alcohol to Ester Ratio Can increase rateA large excess of the reactant alcohol can shift the equilibrium towards the products. masterorganicchemistry.com
Mixing Increases rateImproves contact between reactants and catalyst, overcoming mass transfer limitations. researchgate.net

This table presents generalized findings on transesterification and is not specific to this compound.

Hydrolytic Stability and Pathways

Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. masterorganicchemistry.com The hydrolytic stability of esters is dependent on their chemical structure and the reaction conditions (e.g., pH). researchgate.netnih.gov Base-catalyzed hydrolysis, known as saponification, is typically an irreversible process because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol. masterorganicchemistry.com

The rate of hydrolysis is influenced by steric and electronic effects. researchgate.net Generally, esters with bulky alkyl groups around the carbonyl center exhibit greater hydrolytic stability due to steric hindrance. researchgate.net The stability of the leaving alkoxide group also plays a role; for example, phenyl esters tend to hydrolyze more rapidly than alkyl esters because the resulting phenoxide ion is stabilized by resonance. nih.govpearson.com While specific data for this compound is unavailable, it is expected to have moderate hydrolytic stability under neutral conditions, with accelerated hydrolysis under acidic or basic conditions.

Table 2: Comparative Hydrolytic Half-Lives of Homologous Esters in Basic Media

CompoundHalf-life (t₁/₂) in minutes
Methyl Benzoate (B1203000)14
Ethyl Benzoate14
Propyl Benzoate19
Butyl Benzoate21
Phenyl Benzoate11

Source: Adapted from a study on the hydrolytic stability of homologous esters. nih.gov This data is for benzoate esters and serves as a general illustration of structural effects.

Advanced Derivatization for Structure-Function Elucidation

Derivatization, the transformation of a chemical compound into a derivative, is a common strategy to aid in structural analysis or to probe structure-function relationships. For this compound, derivatization could target either the alkyne or the ester functional group.

For instance, the alkyne could be converted into a more complex structure through the aforementioned coupling or cycloaddition reactions. researchgate.netscispace.com The resulting derivatives could then be studied to understand how changes in the molecular structure affect its properties. The ester group can be hydrolyzed to the parent 2-octynoic acid, which has been studied for its biological activities. researchgate.net The acid can then be re-esterified with different alcohols to create a library of esters, allowing for a systematic investigation of how the ester chain length influences its function. acs.org Such derivatization is crucial in fields like medicinal chemistry and materials science for optimizing the properties of a lead compound.

Sophisticated Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular structure of a compound by providing a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition. For 2-octynoic acid, pentyl ester, with a monoisotopic mass of 210.16198 g/mol , HRMS would be expected to yield a mass-to-charge ratio (m/z) value extremely close to this theoretical mass. However, no published HRMS data specifically for the pentyl ester could be located.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, is indispensable for the detailed structural elucidation of organic molecules. While NMR data is available for the parent 2-octynoic acid and its isoamyl ester, no such spectra have been published for the pentyl ester. A theoretical analysis would predict specific chemical shifts and coupling constants for the pentyl chain and the octynoic acid moiety, but experimental verification is absent from the scientific record.

Advanced Chromatographic Separations and Detection

Advanced chromatographic techniques are essential for assessing the purity of a compound and for analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While GC-MS data is available for other related compounds, such as the ethyl ester of 2-octynoic acid, specific retention times and mass fragmentation patterns for the pentyl ester are not documented in available literature.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique for the rapid analysis of volatile compounds in complex samples, providing a two-dimensional separation based on both chromatographic retention time and ion mobility. This technique is particularly useful in food and environmental analysis for creating detailed mixture profiles. There is no evidence of GC-IMS having been used to analyze this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, one would expect to observe characteristic vibrational bands for the alkyne (C≡C) and ester (C=O) functional groups. While FTIR and Raman spectra are available for the parent 2-octynoic acid, no such data has been published for its pentyl ester.

Hyphenated Techniques for Comprehensive Compound Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method (e.g., LC-MS, GC-MS), are powerful tools for the comprehensive analysis of chemical compounds. The application of such techniques to this compound, has not been reported in the reviewed scientific literature, precluding a detailed discussion of its comprehensive profiling.

Computational Chemistry and Theoretical Modeling of 2 Octynoic Acid, Pentyl Ester

Quantum Mechanical Investigations of Electronic Properties and Molecular Structure

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to predicting the geometry and electronic nature of a molecule. For 2-octynoic acid, pentyl ester, QM calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters.

Following optimization, a range of electronic properties can be calculated to describe the molecule's reactivity and spectroscopic behavior. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For an ester like this, the carbonyl oxygen would be an area of high negative potential, while the carbonyl carbon and protons on adjacent carbons would show positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can contribute to the molecule's stability.

Table 1: Theoretical Parameters from Quantum Mechanical Calculations

Parameter Description Significance for this compound
Optimized Geometry Lowest energy 3D arrangement of atoms. Predicts bond lengths, bond angles, and dihedral angles.
HOMO Energy Energy of the highest occupied molecular orbital. Indicates susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Relates to chemical reactivity and kinetic stability.
MEP Surface Visualization of electrostatic potential on the molecular surface. Identifies sites for intermolecular interactions and reactions.

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing a detailed view of its conformational flexibility and interactions with its environment. For a molecule with flexible alkyl chains like this compound, MD simulations can map its conformational landscape.

The simulation would involve:

Force Field Parameterization: Assigning a suitable force field (e.g., CHARMM, AMBER, OPLS) that accurately describes the intramolecular and intermolecular forces. mdpi.com For esters, force fields like TraPPE have been shown to accurately predict properties. rsc.org

System Setup: Placing the molecule in a simulation box, often with a solvent (like water or an organic solvent) to mimic experimental conditions.

Simulation Run: Solving Newton's equations of motion for all atoms over a set period, generating a trajectory of atomic positions and velocities.

Analysis of the trajectory reveals which conformations are most stable, the energy barriers between them, and how the molecule's shape fluctuates over time. Such studies have been successfully applied to homologous series of fatty acid methyl esters to determine properties like phase equilibria and surface tension. rsc.org Similar simulations on poly(beta-amino ester) nanoparticles have elucidated their molecular organization. nih.gov While a specific MD study on pentyl 2-octynoate is not found, the methodology is well-established for providing insight into the dynamic behavior of such esters. mdpi.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the structural features of molecules (descriptors) with their macroscopic properties, such as boiling point, solubility, or, commonly, chromatographic retention time. irma-international.orgigi-global.com

For predicting the gas chromatographic (GC) retention behavior of this compound, a QSPR study would involve:

Dataset Collection: Gathering retention data for a series of structurally related compounds, including various esters and alkynes.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and quantum chemical parameters. researchgate.netconicet.gov.ar

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the retention index. irma-international.orgresearchgate.net

Studies on fatty acid methyl esters (FAMEs) have shown that descriptors like the number of carbon atoms, number of double/triple bonds, and their positions are highly significant in predicting GC retention times with high accuracy. irma-international.orgnih.gov For instance, a QSPR model for FAMEs used the number of carbons and double bonds to achieve a high correlation coefficient (R² > 0.99). irma-international.org Although a model specifically for this compound is not published, its retention index could be reliably predicted by a general QSPR model developed for fatty acid esters or flavor and fragrance compounds. researchgate.netconicet.gov.ar

Table 2: Common Descriptors in QSPR for Chromatographic Retention

Descriptor Type Example Relevance to this compound
Constitutional Molecular Weight, Number of Carbon Atoms Directly relates to volatility and size, primary factors in GC elution.
Topological Kier & Hall Connectivity Index Encodes information about molecular branching and shape. science.gov
Geometric Molecular Surface Area Relates to the potential for intermolecular interactions with the stationary phase.
Quantum Chemical Dipole Moment, Polarizability science.gov Describes the molecule's polarity, affecting interactions with polar GC columns.

| Structural | Number/Position of Alkyne Group | The triple bond significantly influences polarity and retention compared to saturated analogues. irma-international.orgnih.gov |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions, map their energy profiles, and identify the structures of transient intermediates and transition states. For this compound, a relevant reaction to model would be its synthesis via Fischer esterification of 2-octynoic acid and pentanol (B124592), or its hydrolysis back to the acid and alcohol.

The general acid-catalyzed esterification mechanism involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid. oit.educhemguide.co.uk

Nucleophilic attack by the alcohol (pentanol) on the protonated carbonyl carbon. sparkl.me

Proton transfer steps.

Elimination of a water molecule to form the ester. sparkl.me

Using quantum mechanics, the energy of each reactant, intermediate, product, and transition state along this reaction coordinate can be calculated. oit.edu This provides the activation energy for each step, allowing determination of the reaction's rate-limiting step. sparkl.me While specific transition state modeling for the synthesis of this particular ester is not found in the literature, the mechanism for esterification is well-understood and has been computationally modeled for simpler systems like the formation of ethyl acetate (B1210297). oit.educhemguide.co.uk Furthermore, gold-catalyzed additions of carboxylic acids to alkynes, which result in enol esters, have been studied computationally, demonstrating the ability of these methods to analyze complex reaction pathways involving alkynoic acids. mdpi.com

Interdisciplinary Research Applications of 2 Octynoic Acid, Pentyl Ester

Role as a Key Intermediate in Complex Organic Synthesis

The core structure of 2-octynoic acid, pentyl ester makes it a valuable intermediate in organic synthesis. The reactivity of the alkyne and ester functional groups allows for its participation in a variety of chemical transformations to build more complex molecular architectures.

Esters of 2-octynoic acid are recognized as versatile building blocks. cymitquimica.com For instance, methyl 2-octynoate, a closely related compound, serves as an important intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. chemimpex.com The pentyl ester would be expected to undergo similar reactions, with the pentyl group potentially influencing solubility and reaction kinetics compared to the methyl analogue.

The key reactions involving this type of compound include:

Decarboxylative Coupling: Palladium-catalyzed decarboxylative coupling reactions of α,β-ynoic acids (like 2-octynoic acid) with aryl halides are used to form new carbon-carbon bonds, a fundamental process in creating complex organic molecules. researchgate.net The ester form could potentially be used in related coupling chemistries.

Reduction: The triple bond can be selectively reduced to form either a cis- or trans-alkene, or fully reduced to an alkane, providing access to a range of saturated and unsaturated fatty esters.

Addition Reactions: The electron-deficient alkyne is susceptible to nucleophilic addition, allowing for the introduction of various functional groups.

The pentyl ester's utility as a synthetic intermediate is rooted in the unique reactivity imparted by its conjugated system.

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeReagents/Catalysts (Examples)Resulting Product ClassPotential Utility
Catalytic Hydrogenation H₂, Lindlar's catalyst(Z)-2-Octenoic acid, pentyl esterIntermediate for stereospecific synthesis
Dissolving Metal Reduction Na, NH₃ (l)(E)-2-Octenoic acid, pentyl esterIntermediate for stereospecific synthesis
Full Reduction H₂, Pd/CPentyl octanoateSaturated fatty acid ester synthesis
Michael Addition Nucleophiles (e.g., thiols, amines)Substituted octenoic acid estersSynthesis of functionalized molecules
Cycloaddition (e.g., Diels-Alder) DienesCyclic compoundsBuilding complex ring systems

Exploration in Supramolecular Chemistry and Self-Assembly

There is no specific literature detailing the use of this compound in supramolecular chemistry. However, its molecular structure possesses features that are relevant to self-assembly processes. The molecule is amphiphilic, containing a polar ester head group and a nonpolar hydrocarbon tail (combining the pentyl and hexyl portions).

The interplay between the hydrophobic alkyl chains and potential intermolecular interactions involving the alkyne and ester groups could, in principle, lead to the formation of organized structures like micelles or monolayers in appropriate solvents. The rigidity of the alkyne unit could influence the packing and geometry of such assemblies. While this remains a theoretical potential, the study of self-assembly in related amphiphilic molecules is an active area of research.

Mechanistic Investigations of Chemical Interactions with Biological Macromolecules

The α,β-unsaturated carbonyl system in this compound makes it an electrophilic species. This chemical property is significant for its potential interaction with biological macromolecules. Esters of octynoic acid are noted to possess an electrophilic α,β-unsaturated ester group that has the capability to react with proteins. industrialchemicals.gov.au This type of reaction is a key mechanism by which xenobiotics (foreign chemical substances) can modify proteins, potentially altering their structure and function.

The likely mode of interaction is a Michael-type addition reaction, where nucleophilic side chains of amino acid residues in proteins attack the alkyne.

Key Findings from Related Compounds:

Protein Modification: Research on the parent compound, 2-octynoic acid, has demonstrated its ability to act as a xenobiotic that modifies the pyruvate (B1213749) dehydrogenase complex E2 (PDC-E2), a key mitochondrial autoantigen in primary biliary cirrhosis (PBC). researchgate.net The study showed that patient sera had high immunoglobulin reactivity against a peptide of PDC-E2 modified by 2-octynoic acid. researchgate.net

Allergenicity: The related methyl 2-octynoate is an established human contact allergen, a phenomenon often linked to the ability of a small molecule to react with skin proteins and form an antigen. industrialchemicals.gov.au

These findings strongly suggest that this compound has the potential to covalently modify proteins through similar mechanisms. The pentyl group would primarily affect the compound's hydrophobicity, influencing its ability to partition into cellular membranes and access protein targets within a cell. industrialchemicals.gov.au

Table 2: Potential Protein Modification by this compound
Nucleophilic Amino AcidReactive GroupPotential Reaction TypeConsequence
Cysteine Thiol (-SH)Michael AdditionCovalent adduct formation
Lysine Amine (-NH₂)Michael AdditionCovalent adduct formation
Histidine Imidazole ringMichael AdditionCovalent adduct formation

Potential in Advanced Materials Science

The presence of an alkyne functional group makes this compound a candidate monomer for polymerization, opening avenues for its use in materials science. Alkyne-based polymers are of growing interest due to their unique electronic and physical properties.

X-yne click polymerization, which involves the reaction of alkynes with various other functional groups, is a powerful tool for creating novel polymeric materials. chemrxiv.org The terminal alkyne in a propiolate ester is highly reactive, but the internal alkyne in this compound can also participate in polymerization reactions, although potentially requiring different catalytic systems.

If polymerized, the this compound units would form a polymer backbone, with the pentyl carboxylate groups acting as pendant side chains. These side chains would significantly influence the properties of the resulting material, such as:

Solubility: The aliphatic pentyl groups would enhance solubility in nonpolar organic solvents.

Thermal Properties: The length and flexibility of the side chains would affect the polymer's glass transition temperature and melting point.

Functionality: The ester groups could be subsequently hydrolyzed to carboxylic acids, creating a functional polymer that could be further modified or used in applications requiring acidic groups.

While direct polymerization of this specific monomer has not been reported, the principles of alkyne polymerization suggest it is a feasible route to new functional materials. chemrxiv.orgsigmaaldrich.com

Emerging Research Themes and Future Perspectives

Innovations in Environmentally Benign Synthesis Methodologies

The synthesis of esters has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 2-octynoic acid, pentyl ester lies in the adoption of greener chemical processes. A key area of development is the use of enzymatic catalysis, which offers high selectivity under mild conditions. Lipases, for instance, are well-regarded for their efficacy in esterification. Research into immobilized enzymes could lead to reusable catalysts, further enhancing the sustainability of the process.

Another promising avenue is the use of solid acid catalysts. Materials like sulfated zirconia or functionalized mesoporous silicas can replace corrosive liquid acids such as sulfuric acid, simplifying product purification and minimizing environmental impact. rsc.org A patent for producing 2-alkynoic acid esters describes reacting a chloroformate with an alkyne in the presence of a Platinum or Palladium complex catalyst, suggesting a potential, albeit less green, route that could be optimized. google.com Future research would likely focus on comparing the efficiency, atom economy, and environmental footprint of these different catalytic systems.

Table 1: Illustrative Comparison of Potential Green Synthesis Routes for this compound

Synthesis Method Catalyst Example Potential Advantages Research Focus
Enzymatic Esterification Immobilized Lipase (B570770) High selectivity, mild conditions, biodegradable catalyst Catalyst reusability, reaction kinetics, solvent-free systems
Heterogeneous Catalysis Sulfated Zirconia Ease of separation, reusability, reduced corrosion Catalyst design, reaction optimization, flow chemistry application
Carbon Dioxide Utilization Copper-based catalyst Use of a renewable C1 source, potential for high atom economy Catalyst efficiency, reaction mechanism, substrate scope

Deepening Mechanistic Understanding Through Advanced In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques are poised to provide unprecedented insights into the dynamics of esterification reactions as they occur. youtube.com Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, for example, can monitor the real-time concentration changes of reactants, intermediates, and products. researchgate.net This allows for precise kinetic modeling and the identification of rate-limiting steps.

For heterogeneous catalytic systems, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be employed to observe the adsorption and transformation of molecules on the catalyst surface. youtube.com This could reveal how 2-octynoic acid and pentanol (B124592) interact with active sites, providing valuable data for designing more efficient catalysts. These techniques move beyond traditional offline analysis, offering a dynamic view of the chemical process that is essential for rational process optimization. youtube.com

Development of Predictive Computational Tools for Rational Design

Computational chemistry offers powerful tools for accelerating research and development while minimizing experimental costs. Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthesis of this compound. nih.gov Such models can elucidate transition state energies, predict reaction kinetics, and explain the regioselectivity observed with different catalysts.

Furthermore, computational models can predict the physicochemical and spectroscopic properties of the molecule itself. By simulating properties like vibrational frequencies (for IR spectroscopy) or nuclear magnetic resonance (NMR) chemical shifts, computational tools can aid in the characterization of the synthesized product. scielo.brresearchgate.net This predictive power enables a more rational, targeted approach to both catalyst design and the exploration of the ester's potential applications.

Table 2: Hypothetical Parameters for a DFT Study on the Esterification of 2-Octynoic Acid

Parameter Computational Method Basis Set Objective
Reaction Pathway Analysis B3LYP 6-311++G(d,p) Determine transition state geometries and activation energies for catalyzed vs. uncatalyzed reaction.
Catalyst-Substrate Interaction M06-2X def2-TZVP Model the binding energies of 2-octynoic acid and pentanol to a solid acid catalyst surface.
Spectroscopic Prediction PBE0 cc-pVTZ Calculate theoretical IR and NMR spectra to aid in experimental characterization.

High-Throughput Screening Methodologies for Chemical Transformations

The discovery of optimal catalysts and reaction conditions can be a laborious process. High-throughput screening (HTS) methodologies offer a way to rapidly evaluate a large number of variables. For the synthesis of this compound, HTS could be used to screen libraries of potential catalysts, solvents, and temperature profiles. mdpi.com

Colorimetric assays, for instance, can be adapted to quantify ester production in a microplate format. biorxiv.org These assays often rely on the reaction of esters with hydroxylamine (B1172632) to form hydroxamic acids, which produce a colored complex with ferric ions. biorxiv.org This allows for the rapid, parallel screening of biocatalysts, such as novel lipases or acyltransferases, for their ability to synthesize the target ester, dramatically accelerating the discovery of highly active and selective enzymes. nih.gov

Unexplored Applications in Functional Materials and Chemical Biology

The unique structure of this compound, featuring an internal alkyne functional group, opens up potential applications in both materials science and chemical biology. The alkyne moiety can participate in various chemical transformations, including polymerization or cycloaddition reactions. This suggests that the ester could serve as a monomer or cross-linking agent for the development of novel polymers with tailored properties, such as hydrophobicity or thermal stability. Research on α,β-unsaturated esters has shown their utility in photopolymerization to create specialized polymers. rsc.org

In chemical biology, the alkyne group can act as a chemical reporter. Although terminal alkynes are more commonly used for "click chemistry" reactions, internal alkynes can also be functionalized. nih.govrsc.org If incorporated into lipid structures, this compound could potentially be used as a probe to study lipid metabolism or interactions within biological systems, assuming its structural impact does not disrupt the biological processes under investigation. acs.org

Addressing Data Gaps for Comprehensive Research

A significant challenge in the study of this compound is the lack of foundational experimental data. Comprehensive research requires a systematic characterization of its physical and chemical properties. Key data gaps include its thermophysical properties (melting point, boiling point, heat capacity), detailed spectroscopic data (NMR, IR, Mass Spectrometry), and its stability under various conditions.

Future research must prioritize the generation of this fundamental data. Establishing a reliable and scalable synthesis route will be the first step, followed by rigorous purification and characterization. This will enable further studies into its reactivity, potential toxicity, and environmental fate, which are all critical for assessing its viability for any practical application. Without this foundational knowledge, the promising research themes discussed above remain speculative.

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